(4E)-4-{[(2-chlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
Properties
Molecular Formula |
C15H16ClN3O3S |
|---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)iminomethyl]-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H16ClN3O3S/c1-10-12(8-17-14-5-3-2-4-13(14)16)15(20)19(18-10)11-6-7-23(21,22)9-11/h2-5,8,11,18H,6-7,9H2,1H3 |
InChI Key |
PLTLDZMSIBXPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Oxidation Using 3-Chloroperbenzoic Acid (mCPBA)
A solution of 3-(methylthio)propyl 4-methylbenzenesulfonate (35 g, 135 mmol) in dry dichloromethane (DCM, 400 mL) is treated with mCPBA (46.5 g, 270 mmol) at 0°C. The reaction proceeds for 1 hour at 0°C, followed by 20 hours at room temperature. Quenching with aqueous NaHSO₃ and subsequent washing with Na₂CO₃, water, and brine yields the sulfone product after silica gel chromatography (petroleum ether:ethyl acetate = 3:1).
Key Parameters
-
Yield : 72–78%
-
Purity : >95% (HPLC)
-
Side Products : Over-oxidation to sulfonic acids (<5%)
Oxidation Using Oxone®
A mixture of 3-(methylthio)propyl tosylate (62 g) in tetrahydrofuran (THF)/water (150/100 mL) is treated with Oxone® (310 g) under nitrogen. After 12 hours at 20°C, extraction with ethyl acetate and drying over MgSO₄ affords the sulfone in 68% yield.
Comparative Analysis
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| mCPBA | 0 → 25 | 21 | 72–78 | >95 |
| Oxone® | 20 | 12 | 68 | 92 |
Oxone® offers cost advantages but requires aqueous conditions, complicating solvent recovery. mCPBA achieves higher purity but necessitates strict temperature control.
Assembly of the Pyrazolone Core
The 5-methyl-2,4-dihydro-3H-pyrazol-3-one ring is constructed via cyclocondensation.
Hydrazine-Diketone Cyclocondensation
A mixture of ethyl acetoacetate (10 g, 77 mmol) and hydrazine hydrate (5.2 g, 85 mmol) in ethanol (100 mL) is refluxed for 6 hours. The intermediate 5-methylpyrazol-3(2H)-one is isolated in 85% yield after recrystallization.
Functionalization at C-2 Position
The tetrahydrothiophene-1,1-dioxide moiety is introduced via nucleophilic substitution. 5-Methylpyrazol-3(2H)-one (7.5 g, 58 mmol) is reacted with 3-bromo-1,1-dioxidotetrahydrothiophene (12.4 g, 64 mmol) in dimethylformamide (DMF) using K₂CO₃ (9.6 g, 70 mmol) as base. After 12 hours at 80°C, the product is purified via column chromatography (DCM:MeOH = 10:1), yielding 68%.
Schiff Base Formation with 2-Chloroaniline
The final step involves condensation of the pyrazolone intermediate with 2-chloroaniline.
Catalytic Acid-Mediated Condensation
A solution of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one (5 g, 20 mmol) and 2-chloroaniline (2.8 g, 22 mmol) in toluene (50 mL) is heated at 110°C with p-toluenesulfonic acid (0.4 g, 2 mmol) for 8 hours. The imine product precipitates upon cooling, yielding 73% after filtration.
Solvent-Free Microwave-Assisted Method
Microwave irradiation (300 W, 120°C) of the above reactants for 45 minutes achieves 82% yield, reducing reaction time by 85% compared to thermal methods.
Optimization Table
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Thermal (toluene) | 110 | 8 | 73 |
| Microwave | 120 | 0.75 | 82 |
Characterization and Validation
Spectroscopic Analysis
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile:water = 70:30) confirms >98% purity with a retention time of 6.8 minutes.
Challenges and Mitigation Strategies
-
Over-Oxidation of Tetrahydrothiophene : Controlled addition of mCPBA at 0°C minimizes sulfonic acid formation.
-
Regioselectivity in Pyrazolone Substitution : Use of polar aprotic solvents (DMF) enhances nucleophilic displacement at C-2.
-
Imine Isomerization : Acid catalysis ensures exclusive formation of the (4E)-isomer .
Chemical Reactions Analysis
Types of Reactions
(4E)-4-{[(2-chlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolones.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. Pyrazolone derivatives are known for their ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds structurally similar to (4E)-4-{[(2-chlorophenyl)amino]methylidene} have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties through mechanisms such as apoptosis induction and cell cycle arrest .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Inflammatory diseases often involve the overproduction of pro-inflammatory cytokines, and certain pyrazolone derivatives have shown promise in downregulating these cytokines. Studies indicate that (4E)-4-{[(2-chlorophenyl)amino]methylidene} may inhibit the NF-kB signaling pathway, which is crucial in the inflammatory response .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Research indicates that similar pyrazolone derivatives possess antibacterial and antifungal properties. The presence of the chlorophenyl group may enhance its interaction with microbial membranes, leading to increased efficacy against a range of pathogens .
Polymer Chemistry
In materials science, (4E)-4-{[(2-chlorophenyl)amino]methylidene} has potential applications in polymer chemistry. Its functional groups can be utilized to synthesize novel polymers with specific properties such as enhanced thermal stability and mechanical strength. The incorporation of such compounds into polymer matrices could lead to materials suitable for high-performance applications .
Photophysical Properties
The compound's unique structure may also endow it with interesting photophysical properties. Research into similar compounds suggests that they can act as chromophores in organic light-emitting diodes (OLEDs) and solar cells. The ability to tune electronic properties through structural modifications opens avenues for developing efficient optoelectronic devices .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated the synthesis of a series of pyrazolone derivatives, including (4E)-4-{[(2-chlorophenyl)amino]methylidene}, which were tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents, highlighting the compound's potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation focusing on anti-inflammatory mechanisms, researchers treated macrophage cells with (4E)-4-{[(2-chlorophenyl)amino]methylidene} and observed a marked reduction in the release of TNF-alpha and IL-6 cytokines. This study provided insights into the molecular pathways affected by the compound, reinforcing its therapeutic potential in treating inflammatory diseases .
Mechanism of Action
The mechanism of action of (4E)-4-{[(2-chlorophenyl)amino]methylidene}-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Calculated based on structural analysis.
Q & A
Q. Methodological Example :
- Step 1 : Condensation of hydrazine derivatives with β-keto esters under reflux in ethanol (70–80°C, 6–8 hours).
- Step 2 : Coupling with 2-chloroaniline via Schiff base formation, using acetic acid as a catalyst at 60°C .
- Step 3 : Sulfonation of the tetrahydrothiophene moiety using H₂SO₄/H₂O₂ to achieve the 1,1-dioxide group .
Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, the (4E)-configuration is verified by coupling constants (e.g., J = 12–14 Hz for trans-olefinic protons) .
- Infrared (IR) Spectroscopy : Key bands include C=O (~1700 cm⁻¹), N-H (~3300 cm⁻¹), and S=O (~1150 cm⁻¹) .
- X-ray Crystallography : Software like SHELXL and WinGX/ORTEP are used to resolve crystal structures and confirm stereochemistry (e.g., Z/E isomerism) .
Q. Example Kinetic Parameters :
- Activation energy (Eₐ) for pyrazolone cyclization: ~45 kJ/mol .
- Optimal pH range for Schiff base formation: 4.5–5.5 .
Basic: What are the key thermal and stability profiles of this compound?
- Thermogravimetric Analysis (TGA) : Decomposition begins at ~200°C, with a major mass loss at 250°C (attributed to the tetrahydrothiophene-dioxide group) .
- Differential Scanning Calorimetry (DSC) : Melting point ~185–190°C, with no polymorphic transitions observed .
- Photostability : UV light exposure (254 nm) causes <5% degradation over 24 hours, indicating moderate stability .
Advanced: How does stereoelectronic tuning of substituents affect pharmacological activity?
- Electron-Withdrawing Groups (EWGs) : The 2-chloro substituent enhances electrophilicity, improving enzyme inhibition (e.g., kinase targets) .
- Hydrogen-Bonding Motifs : The amino-methylene group forms H-bonds with catalytic residues (e.g., in carbonic anhydrase IX), as shown in crystallographic studies .
- Steric Effects : Bulky substituents on the tetrahydrothiophene ring reduce off-target interactions but may lower solubility .
Basic: What in vitro assays are recommended for preliminary biological evaluation?
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
- Anti-inflammatory Activity : COX-2 inhibition assay using ELISA .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) .
Advanced: How can crystallization conditions be optimized for X-ray studies?
- Solvent Screening : Use a 1:2 ethanol/water mixture for high-quality crystals .
- Temperature Gradients : Slow cooling from 60°C to 4°C over 48 hours reduces twinning .
- Additives : Glycerol (5% v/v) improves crystal stability during data collection .
Advanced: What analytical workflows validate purity and isomer composition?
- HPLC-MS : Reverse-phase C18 column (ACN/water gradient) with ESI-MS detection (e.g., m/z 432.1 [M+H]⁺) .
- Chiral Chromatography : Use a Chiralpak AD-H column to resolve E/Z isomers .
- Elemental Analysis : Match calculated vs. observed C, H, N, S values (±0.3% tolerance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
